Benzyl beta-lactoside

Descripción general

Descripción

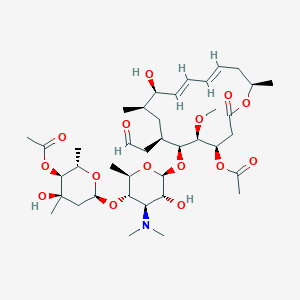

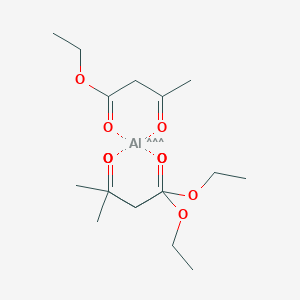

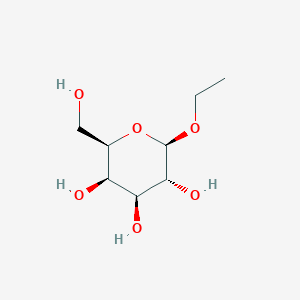

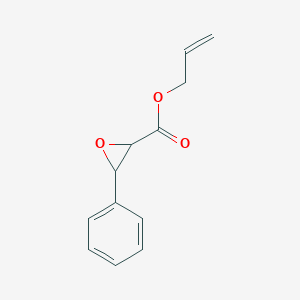

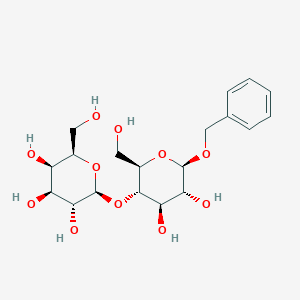

Benzyl beta-lactoside is a chemical compound with the molecular formula C19 H28 O11 . It is used in the chemical synthesis of oligosaccharide components of glycosphingolipids .

Synthesis Analysis

The synthesis of Benzyl beta-lactoside involves the preparation of benzyl 2,3,6,2′,6′-penta-O-benzyl-β-d-lactoside, which is a key intermediate for the chemical synthesis of oligosaccharide components of glycosphingolipids . The 3′-O-p-methoxybenzyl and 3′-O-methyl derivatives were prepared from benzyl 2,3,6,2′,6′-penta-O-benzyl-β-d-lactoside through stannylation . By using benzyl β-d-lactoside as a starting material, benzyl 3′-O-methyl-, 3′-O-benzyl- and 3′-O-p-methoxybenzyl-β-d-lactoside were regioselectively synthesized using the same procedure .Molecular Structure Analysis

The molecular structure of Benzyl beta-lactoside is represented by the formula C19 H28 O11 . This indicates that it contains 19 carbon atoms, 28 hydrogen atoms, and 11 oxygen atoms .Aplicaciones Científicas De Investigación

Structural Insights and Spectroscopy

Research on Benzyl beta-lactoside has contributed significantly to the understanding of glycosidic linkages, an essential structural feature in many carbohydrates and glycoconjugates. The UV and IR ion-dip spectroscopies of benzyl lactoside have revealed that the disaccharide unit adopts a single, rigid structure, with specific glycosidic torsion angles. This finding is crucial as it offers insights into the biological implications of these structures and the general strategies employed in their analysis (Jockusch et al., 2004).

Synthesis and Biological Activities

The synthesis and biological activities of compounds involving Benzyl beta-lactoside have been widely explored. For example, the synthesis of 2-tert-butylimino-3-hepta-O-benzoyl-β-D-lactosylimino-4-S-benzyl-6-arylimino-2,3-dihydro-1,3,5-thiadiazines has been achieved. These compounds are characterized based on chemical transformations and various spectral analyses, indicating the depth of research conducted in this field (Heda & Deshmukh, 2014).

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of certain N-lactosides derived from Benzyl beta-lactoside have been studied. Specifically, the interaction of hepta-O-benzoyl-β-D-lactosyl isocyanate with several 1-aryl-S-benzyl isothiocarbamides has been explored. These studies show the potential of these compounds in combating pathogenic bacteria and fungi, showcasing the pharmaceutical potential of Benzyl beta-lactoside derivatives (Deshmukh, 2012).

Glycosidic Linkage Study and Drug Design

The understanding of the glycosidic linkage in Benzyl beta-lactoside has implications for drug design and development. For instance, the study of molecular dynamics and QM/MM in solving the penicillin-binding protein protonation puzzle with Benzylpenicillin, a β-lactam antibiotic, reveals the critical interactions that maximize the stability of the bound inhibitor. Such insights are invaluable for the development of new pharmaceuticals (Hargis et al., 2014).

Chemical Synthesis and Optimization

Efforts in the chemical synthesis and optimization of compounds related to Benzyl beta-lactoside have been documented. For example, the synthesis of novel [1,2]- and [2,3]-Wittig rearrangements of alpha-benzyloxy beta-CF(3)-beta-lactam enolates demonstrates the potential of these compounds as precursors of new trifluoromethyl isoserines (Garbi et al., 2001).

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl beta-lactoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.